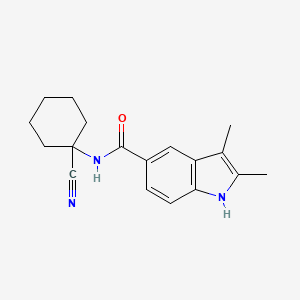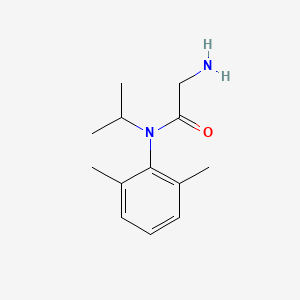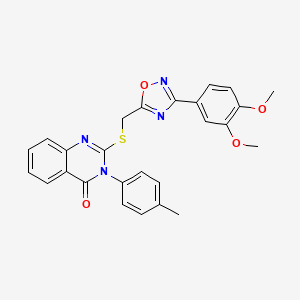![molecular formula C12H11NO2S B2539819 [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 16441-30-8](/img/structure/B2539819.png)
[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound that is part of the Thermo Scientific Chemicals brand product portfolio . It is also known by other synonyms such as p-tolylacetic acid, 4-methylphenylacetic acid, 2-p-tolyl acetic acid, 2-4-methylphenyl acetic acid, p-methylphenylacetic acid, 4-tolylacetic acid, 4-methylphenyl acetic acid, benzeneacetic acid, 4-methyl, acetic acid, p-tolyl, 2-p-tolylacetic acid .
Molecular Structure Analysis
The molecular formula of “[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid” is C9H10O2 . The InChI Key, which is a unique identifier for chemical substances, is GXXXUZIRGXYDFP-UHFFFAOYSA-N . The SMILES representation, which is a line notation for encoding molecular structures, is CC1=CC=C (C=C1)CC (=O)O .Physical And Chemical Properties Analysis
“[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid” has a molecular weight of 150.177 g/mol . It has a melting point of 90°C to 93°C and a boiling point of 265°C to 267°C .Scientific Research Applications
Anticancer Activity
A significant application of [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid is in anticancer research. A study by Ravinaik et al. (2021) synthesized a series of compounds starting from this acid, which exhibited moderate to excellent anticancer activity against various cancer cell lines.
Photodegradation Analysis
Research by Wu et al. (2007) focused on the photodegradation behavior of a pharmaceutical compound derived from this acid. The study provided insights into the molecular changes and degradation products under photo-irradiation.
Electrophilic Aromatic Reactivities
Another study by August et al. (1986) examined the gas-phase elimination of acetic acid from derivatives of [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid. This study contributes to understanding the chemical reactivity and stability of these compounds.
Antimicrobial Activity
Compounds synthesized from [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid have been evaluated for antimicrobial activity. For instance, Reddy et al. (2013) reported the synthesis of novel compounds showing significant antibacterial and antifungal activities.
Synthesis of Novel Derivatives
Several studies have synthesized novel compounds starting from this acid. Güzeldemirci & Küçükbasmacı (2010) synthesized derivatives with potential antimicrobial activities, while Grummt et al. (2007) focused on compounds with high luminescence, useful for metal sensing and as laser dyes.
Solid-State Characterization
The solid-state characterization of this compound was explored by Katrincic et al. (2009), who studied its polymorphs, providing valuable information for drug development and formulation.
Theoretical Analysis
A theoretical analysis of derivatives of this acid was conducted by Kanmazalp et al. (2019). They examined the molecular structure and chemical shift values, contributing to a deeper understanding of its chemical properties.
Fluorescence Properties
Research into the fluorescence properties of derivatives was undertaken by Rui-j (2013), who synthesized a compound from this acid with potential as a fluorescent chemical sensor.
Safety and Hazards
“[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is also noted that carboxylic acids can react with active metals to form gaseous hydrogen and a metal salt . Such reactions occur in principle for solid carboxylic acids as well, but are slow if the solid acid remains dry .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids within the target proteins .
Biochemical Pathways
Thiazole derivatives have been shown to impact a wide range of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Thiazole derivatives are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Thiazole derivatives have been shown to exert a variety of effects at the molecular and cellular levels, including inhibition of enzyme activity, disruption of cell signaling pathways, and induction of cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
properties
IUPAC Name |
2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-2-4-9(5-3-8)12-13-10(7-16-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHYEMLUXLUALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,4-Bis[(4-propan-2-ylphenyl)sulfonyl]piperazine](/img/structure/B2539745.png)
![2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2539746.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2539748.png)


![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2539752.png)
![9-[(2S)-2-hydroxy-3-methoxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B2539753.png)
![1-(3-Methoxyphenyl)-4-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyrrolidin-2-one](/img/structure/B2539754.png)
![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2539756.png)
